molecular formula C11H10N2O3 B11886511 3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 38694-07-4

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Katalognummer: B11886511
CAS-Nummer: 38694-07-4
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: CAVGYUXRBHNQQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound that features a unique structure combining an aminophenyl group, a methyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the synthesis may proceed through nitration, reduction, and subsequent cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism by which 3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and activity are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminophenylboronic acid: Shares the aminophenyl group but differs in the presence of a boronic acid moiety.

    5-Methyl-2-oxazolecarboxylic acid: Similar oxazole ring structure but lacks the aminophenyl group.

Uniqueness

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its combined structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

38694-07-4

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,12H2,1H3,(H,14,15)

InChI-Schlüssel

CAVGYUXRBHNQQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.